molecular formula C22H18N4O5S B2826434 5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile CAS No. 299200-86-5

5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B2826434
CAS No.: 299200-86-5
M. Wt: 450.47
InChI Key: ANLZFHYVCGULOQ-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine derivative featuring multiple functional groups:

  • Acetyl group at position 3.
  • Methyl group at position 4.
  • 4-Nitrobenzylsulfanyl substituent at position 2.
  • 2-Nitrophenyl group at position 3.
  • Carbonitrile at position 3.

The presence of nitro groups enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-20(14(2)27)21(17-5-3-4-6-19(17)26(30)31)18(11-23)22(24-13)32-12-15-7-9-16(10-8-15)25(28)29/h3-10,21,24H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLZFHYVCGULOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a member of the dihydropyridine (DHP) family, known for its diverse biological activities. DHP derivatives are primarily recognized for their cardiovascular effects, but recent studies have expanded their potential applications in various therapeutic areas, including neuroprotection and antioxidant activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18N4O5S
  • Molecular Weight : 450.47 g/mol
  • CAS Number : [not provided in the search results]

Structure

The structure of the compound features a dihydropyridine ring substituted with various functional groups, which contribute to its biological activity. The presence of nitro and sulfanyl groups is particularly significant for its interaction with biological targets.

Cardiovascular Effects

DHP compounds are well-studied for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. The specific compound has shown promise in enhancing cardiovascular health through:

  • Vasodilation : By inhibiting calcium influx in vascular smooth muscle cells.
  • Antioxidant Activity : Protecting against oxidative stress by scavenging free radicals.

Research indicates that similar DHP derivatives exhibit protective effects on mitochondrial function, which is crucial for maintaining cellular energy homeostasis .

Neuroprotective Effects

Recent studies have suggested that DHP derivatives may also possess neuroprotective properties. For example:

  • Mitochondrial Protection : The compound has been shown to protect mitochondrial integrity against oxidative damage, potentially reducing neurodegenerative processes .
  • Cognitive Function : In animal models, certain DHPs have been linked to improvements in cognitive function, possibly through modulation of neurotransmitter systems.

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to interact with reactive oxygen species (ROS), thereby mitigating cellular damage. Studies have demonstrated that DHP derivatives can protect against lipid peroxidation and enhance mitochondrial bioenergetics .

The biological activity of this compound may involve several mechanisms:

  • Calcium Channel Modulation : Similar to other DHPs, it likely acts as a calcium antagonist, affecting calcium ion flow across cell membranes.
  • Mitochondrial Targeting : It may influence mitochondrial respiration and ATP production, enhancing cell survival under stress conditions .
  • Free Radical Scavenging : The nitro and sulfanyl groups may play a role in neutralizing free radicals, thus providing protective effects against oxidative stress.

Case Study 1: Cardiovascular Protection

A study investigated the effects of a related DHP derivative on hypertensive rats. Results indicated significant reductions in systolic blood pressure and improvements in heart rate variability, suggesting potential therapeutic benefits for hypertension management .

Case Study 2: Neuroprotection in Models of Ischemia

In a model of cerebral ischemia, administration of the compound resulted in reduced neuronal death and improved functional recovery compared to control groups. This highlights its potential as a neuroprotective agent .

Summary of Research Findings

Study FocusFindings
Cardiovascular EffectsReduced blood pressure; improved heart rate variability
Neuroprotective EffectsDecreased neuronal death in ischemic models; enhanced recovery
Antioxidant ActivityScavenging of free radicals; protection against lipid peroxidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyran and Pyrimidine Carbonitrile Families

Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile)
  • Core structure : Pyrimidoquinazoline vs. dihydropyridine.
  • Functional groups : Carbonitrile at position 3, 5-methylfuran substituent.
  • Synthesis : Derived from thiouracil and anthranilic acid under sodium ethoxide .
  • Properties : Melting point (268–269°C), IR peaks at 2220 cm⁻¹ (C≡N), 1719 cm⁻¹ (C=O) .

Key Differences :

  • The pyrimidoquinazoline core lacks the acetyl and sulfanyl groups present in the target compound.
  • Nitro substituents in the target compound enhance electron deficiency compared to the furan group in Compound 12.
Pyran Derivatives ()

Examples:

  • 5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile
  • Methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate

Comparison :

Feature Target Compound Pyran Derivatives
Core structure 1,4-Dihydropyridine 4H-Pyran
Substituents Dual nitro groups, sulfanyl linkage Amino, naphthyl, ester groups
Electronic effects Strongly electron-withdrawing Moderate electron-withdrawing
Synthesis Not explicitly described Cyclocondensation of aldehydes

Sulfanyl-Substituted Analogues

2-[(4-Chloro-benzyl)sulfanyl]-4-(2-methyl-prop-yl)-6-[3-(trifluoro-methyl)anilino]-pyrimidine-5-carbonitrile ()
  • Core structure : Pyrimidine vs. dihydropyridine.
  • Functional groups: Sulfanyl (4-chlorobenzyl), trifluoromethylanilino, carbonitrile.
  • Crystallography : The sulfanyl group participates in weak C–H···π interactions, influencing molecular packing .

Key Differences :

  • The pyrimidine core lacks the 1,4-dihydro reduction present in the target compound.
  • Chloro and trifluoromethyl groups in this analogue differ in steric and electronic effects compared to nitro substituents.
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile ()
  • Core structure : Pyridine vs. dihydropyridine.
  • Functional groups : Methylsulfanyl, acetyl, carbonitrile.
  • Spectroscopy: IR peaks at 2219 cm⁻¹ (C≡N), consistent with cyano functionality .

Comparison :

Property Target Compound 2-(Methylsulfanyl) Analogue
Oxidation state 1,4-Dihydropyridine (reduced) Pyridine (aromatic)
Substituent effects Dual nitro groups enhance polarity Methylsulfanyl offers moderate polarity

Nitrophenyl-Containing Analogues

5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile ()
  • Core structure : Pyran vs. dihydropyridine.
  • Functional groups: Single nitro group at phenyl, acetyl, amino.
  • Crystallography : N–H···O hydrogen bonds stabilize the lattice .

Key Differences :

  • The pyran ring lacks the sulfur-containing substituent and secondary nitro group.
  • Amino groups in this analogue introduce hydrogen-bonding capabilities absent in the target compound.

Spectroscopic Features

Compound IR (C≡N, cm⁻¹) ^1H NMR Features Reference
Target Compound ~2220 (expected) Expected peaks for acetyl, nitrophenyl
Compound 11b 2209 2.24 ppm (CH3), 8.01 ppm (=CH)
Compound 12 2220 2.34 ppm (CH3), 9.59 ppm (NH)

Crystallographic and Conformational Insights

  • Target Compound: No crystallographic data available in evidence, but analogues like those in show sulfanyl groups influencing molecular packing via weak interactions .
  • Pyran Derivatives : Exhibit planar pyran rings stabilized by intramolecular hydrogen bonds .

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